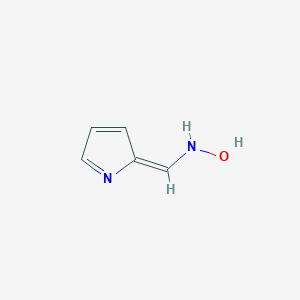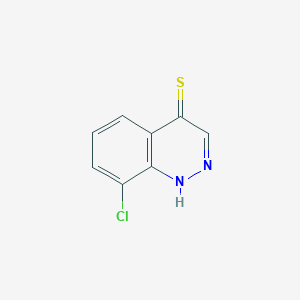
8-chlorocinnoline-4-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-chlorocinnoline-4-thiol is a chemical compound with the molecular formula C8H5ClN2S and a molecular weight of 196.66 g/mol It is a derivative of cinnoline, a heterocyclic aromatic organic compound
准备方法
The synthesis of 8-chlorocinnoline-4-thiol can be achieved through several methods. One common synthetic route involves the reaction of 8-chlorocinnoline with thiol reagents under specific conditions. For instance, the reaction can be carried out using a Grignard reagent, which involves the addition of N-methyl-4-chloropiperidene magnesium bromide to the 8-chlorocinnoline . This reaction typically requires a highly basic environment and low temperatures to proceed efficiently.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods often include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
8-chlorocinnoline-4-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically results in the formation of sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction often leads to the formation of the corresponding thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides. These reactions are usually carried out in the presence of a suitable base and solvent.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted cinnoline derivatives.
科学研究应用
8-chlorocinnoline-4-thiol has several scientific research applications across different fields:
Chemistry: In organic synthesis, it serves as a building block for the preparation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies in biochemistry and pharmacology. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: Due to its structural similarity to other biologically active compounds, this compound is studied for its potential therapeutic applications. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a subject of interest in drug discovery and development.
Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable for producing intermediates in various chemical processes.
作用机制
The mechanism of action of 8-chlorocinnoline-4-thiol involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects through the modulation of enzyme activity or interaction with cellular receptors. For example, similar compounds have been shown to inhibit certain enzymes or bind to receptor sites, leading to changes in cellular signaling and function .
相似化合物的比较
8-chlorocinnoline-4-thiol can be compared to other similar compounds, such as 8-chlorotheophylline and 7-chloro-4-aminoquinoline derivatives . These compounds share structural similarities but differ in their chemical properties and applications.
8-Chlorotheophylline: This compound is a stimulant drug of the xanthine chemical class, with physiological effects similar to caffeine.
7-Chloro-4-aminoquinoline derivatives: These compounds are known for their antimicrobial and antimalarial activities.
The uniqueness of this compound lies in its specific chemical structure and reactivity, which allows for diverse applications in research and industry. Its potential biological activity and versatility in chemical synthesis make it a valuable compound for further exploration.
属性
CAS 编号 |
876-78-8 |
|---|---|
分子式 |
C8H5ClN2S |
分子量 |
196.66 g/mol |
IUPAC 名称 |
8-chloro-1H-cinnoline-4-thione |
InChI |
InChI=1S/C8H5ClN2S/c9-6-3-1-2-5-7(12)4-10-11-8(5)6/h1-4H,(H,11,12) |
InChI 键 |
AQXDOQXHWJPTQG-UHFFFAOYSA-N |
手性 SMILES |
C1=CC2=C(C(=C1)Cl)N=NC=C2S |
SMILES |
C1=CC2=C(C(=C1)Cl)NN=CC2=S |
规范 SMILES |
C1=CC2=C(C(=C1)Cl)NN=CC2=S |
| 876-78-8 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B185624.png)
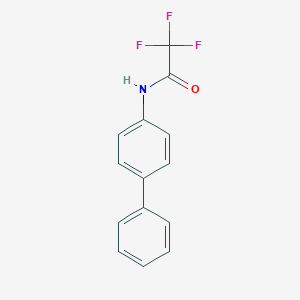
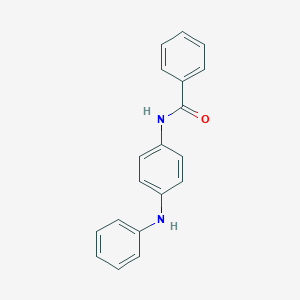
![N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B185631.png)

![N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide](/img/structure/B185636.png)
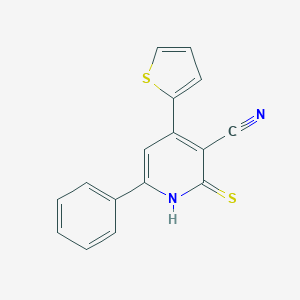
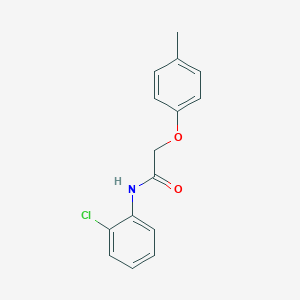
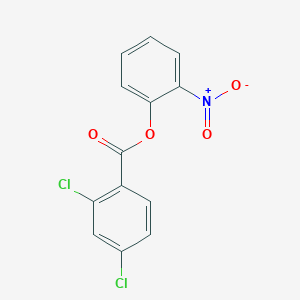
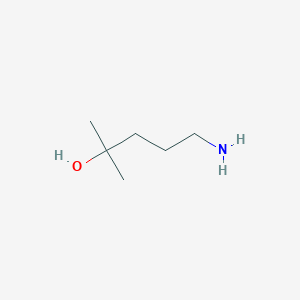
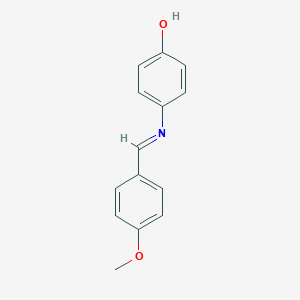
![Ethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B185644.png)

